
Pyridine, 4-(diphenylarsino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(diphenylarsino)- is a compound that features a pyridine ring substituted with a diphenylarsino group at the 4-position Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N It is structurally related to benzene, with one methine group replaced by a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the condensation of carbonyl compounds or cycloaddition reactions. For pyridine, 4-(diphenylarsino)-, a common synthetic route involves the reaction of pyridine with diphenylarsine chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of pyridine derivatives, including pyridine, 4-(diphenylarsino)-, often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-(diphenylarsino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the diphenylarsino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2 and 4 positions of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine, 4-(diphenylarsino)- can yield pyridine N-oxides, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .
Aplicaciones Científicas De Investigación
Pyridine, 4-(diphenylarsino)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of pyridine, 4-(diphenylarsino)- involves its interaction with molecular targets through the pyridine ring and the diphenylarsino group. The nitrogen atom in the pyridine ring can coordinate with metal ions, while the diphenylarsino group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic compound with similar structural features but without the diphenylarsino group.
Uniqueness
Pyridine, 4-(diphenylarsino)- is unique due to the presence of the diphenylarsino group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
91933-97-0 |
|---|---|
Fórmula molecular |
C17H14AsN |
Peso molecular |
307.22 g/mol |
Nombre IUPAC |
diphenyl(pyridin-4-yl)arsane |
InChI |
InChI=1S/C17H14AsN/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14H |
Clave InChI |
CVVLQLDXMWHDKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
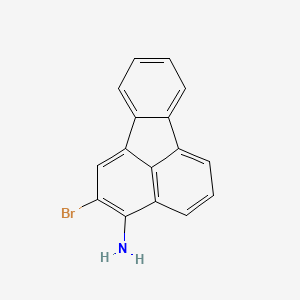
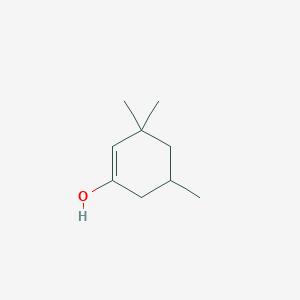
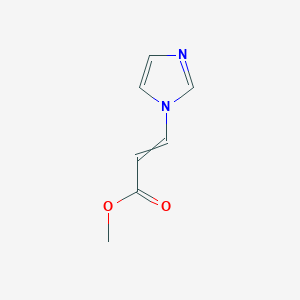
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
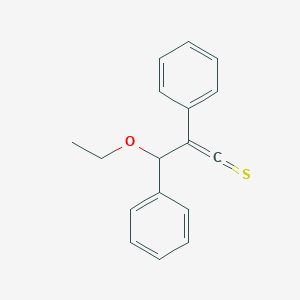
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
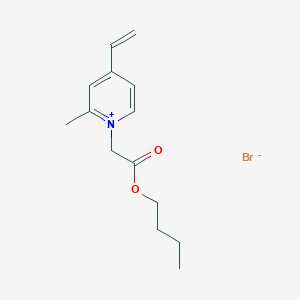
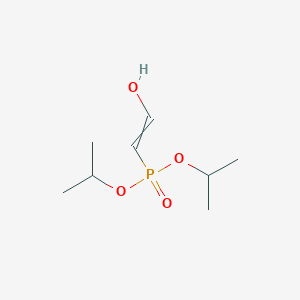
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)


